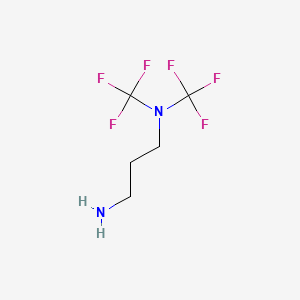
n, n-Bis-trifluoromethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n, n-Bis-trifluoromethylpropane-1,3-diamine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a propane-1,3-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n, n-Bis-trifluoromethylpropane-1,3-diamine typically involves the reaction of trifluoromethyl-substituted precursors with propane-1,3-diamine. One common method includes the use of trifluoromethyl iodide and propane-1,3-diamine under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: n, n-Bis-trifluoromethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted amides or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: n, n-Bis-trifluoromethylpropane-1,3-diamine is used as a building block in organic synthesis. Its unique trifluoromethyl groups impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability.
Biology: In biological research, the compound is explored for its potential as a ligand in the design of enzyme inhibitors or receptor modulators. Its trifluoromethyl groups can enhance binding affinity and selectivity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its unique chemical structure may contribute to the development of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of n, n-Bis-trifluoromethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
n, n-Bis(2-mercaptophenyl)propane-1,3-diamine: This compound contains mercapto groups instead of trifluoromethyl groups, leading to different chemical properties and applications.
n, n-Bis(3-aminopropyl)-1,3-propanediamine:
Symmetrical bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment: These compounds have a different structural framework but share the presence of trifluoromethyl groups, contributing to similar properties.
Uniqueness: n, n-Bis-trifluoromethylpropane-1,3-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H8F6N2 |
|---|---|
Molekulargewicht |
210.12 g/mol |
IUPAC-Name |
N',N'-bis(trifluoromethyl)propane-1,3-diamine |
InChI |
InChI=1S/C5H8F6N2/c6-4(7,8)13(3-1-2-12)5(9,10)11/h1-3,12H2 |
InChI-Schlüssel |
HWGSVIFMZZXIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CN(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


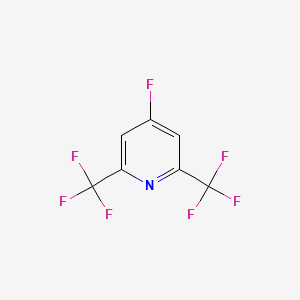
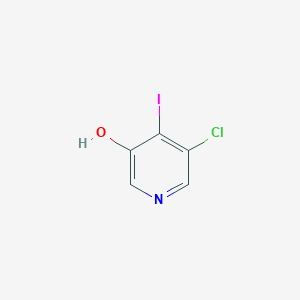
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
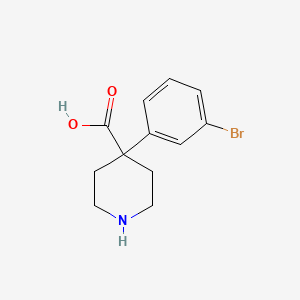
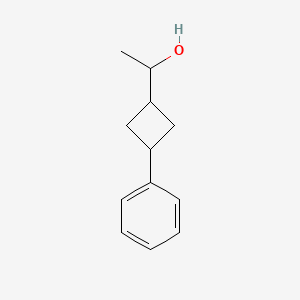
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

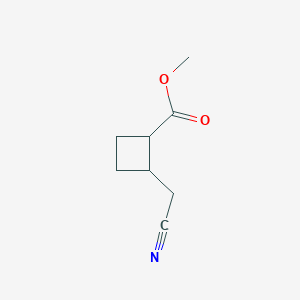
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
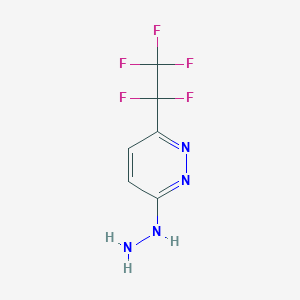
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
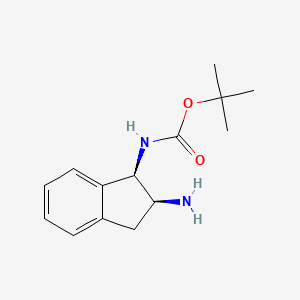
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
